Crizotinib-metabolite-GlucA is a significant metabolite of crizotinib, a small molecule receptor tyrosine kinase inhibitor primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. Crizotinib itself is known for its role in targeting specific oncogenic drivers, particularly the EML4-ALK fusion protein, which is prevalent in a subset of lung cancers. The glucuronidation of crizotinib leads to the formation of crizotinib-metabolite-GlucA, enhancing its solubility and facilitating its excretion from the body.
Crizotinib was developed by Pfizer and received approval from the U.S. Food and Drug Administration in 2011 for treating patients with ALK-positive advanced non-small cell lung cancer. The compound undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, resulting in various metabolites including crizotinib-metabolite-GlucA .
Crizotinib-metabolite-GlucA can be classified under the following categories:
The synthesis of crizotinib-metabolite-GlucA involves metabolic processes that convert crizotinib via glucuronidation. This process typically occurs in the liver, where UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to hydroxyl groups on the parent drug.
The technical aspects of synthesizing crizotinib-metabolite-GlucA include:
Crizotinib-metabolite-GlucA retains the core structure of crizotinib but features an additional glucuronic acid moiety. The molecular formula for crizotinib is , while the glucuronide form incorporates this additional sugar unit.
The structural data can be summarized as follows:
Crizotinib-metabolite-GlucA primarily participates in elimination reactions as it is excreted from the body. The conversion from crizotinib to its glucuronide metabolite involves:
The technical details regarding these reactions include:
The mechanism by which crizotinib-metabolite-GlucA acts involves its role as a metabolite that enhances the solubility and excretion of crizotinib. By undergoing glucuronidation:
Pharmacokinetic studies indicate that the formation of glucuronide metabolites like crizotinib-metabolite-GlucA significantly affects the bioavailability and elimination half-life of crizotinib, thus influencing therapeutic outcomes .
Crizotinib-metabolite-GlucA serves primarily in pharmacokinetic studies to understand drug metabolism and excretion pathways. Its significance includes:
CAS No.: 7432-25-9
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: 485-13-2
CAS No.: